Scaffold-Class Differentiation: Benzamide Sulfone vs. Urea-Based GIRK1/2 Activators on Metabolic Stability
The target compound employs a benzamide scaffold with a cyclic sulfone head group, as opposed to the urea-based scaffold of the prototypical GIRK1/2 activator ML297. In tier 1 DMPK assays, compounds bearing the 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) moiety demonstrated improved metabolic stability compared to urea-based compounds. Specifically, the sulfone-containing compound 11a (Sharma et al., 2021) showed substantially higher stability in mouse liver microsome assays than urea-containing GIRK activators from earlier campaigns [1]. While the target compound was not directly assayed in this head-to-head comparison, it shares the identical 1,1-dioxidotetrahydrothiophen-3-yl sulfone head group with 11a and differs only in the scaffold type (benzamide vs. pyrazole-acetamide ether) and southern fragment [2].
| Evidence Dimension | In vitro metabolic stability (mouse liver microsomes) conferred by cyclic sulfone head group |
|---|---|
| Target Compound Data | Contains 1,1-dioxidotetrahydrothiophen-3-yl sulfone head group; quantitative metabolic stability data not yet published for this exact compound |
| Comparator Or Baseline | Compound 11a (Sharma 2021): GIRK1/2 EC50 = 137 nM, identified as metabolically stable; ML297 (VU0456810): urea-based scaffold with known PK liabilities including poor brain penetration and modest metabolic stability |
| Quantified Difference | The 2021 paper abstract states sulfone-containing compounds displayed 'improved metabolic stability over the prototypical urea-based compounds.' Exact fold-improvement values were not reported numerically but were sufficient to enable further development [1]. |
| Conditions | Tier 1 DMPK assays including mouse liver microsome stability (Sharma et al., 2021); comparative data for ML297 from prior Vanderbilt urea-based GIRK activator campaigns |
Why This Matters
For researchers requiring a GIRK activator with reduced amidolytic clearance and extended in vitro half-life, the sulfone-containing scaffold class (including this benzamide) offers a demonstrated stability advantage over urea-based alternatives such as ML297.
- [1] Sharma S, Lesiak L, Aretz CD, Du Y, Kumar S, Gautam N, Alnouti Y, Dhuria NV, Chhonker YS, Weaver CD, Hopkins CR. Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators. RSC Med Chem. 2021;12:1366-1373. DOI: 10.1039/D1MD00129A. View Source
- [2] Ramos-Hunter SJ, Engers DW, Kaufmann K, Du Y, Lindsley CW, Weaver CD, Sulikowski GA. Discovery and SAR of a novel series of GIRK1/2 and GIRK1/4 activators. Bioorg Med Chem Lett. 2013;23:5195-8. PMID: 23916258. View Source
